O-Cresyl glycidyl ether

Description

Properties

IUPAC Name |

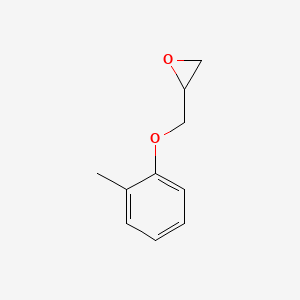

2-[(2-methylphenoxy)methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8-4-2-3-5-10(8)12-7-9-6-11-9/h2-5,9H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFUSXMDYOPXKKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Record name | O-CRESYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-CRESYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0135 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024862 | |

| Record name | o-Cresyl glycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-cresyl glycidyl ether is a clear light yellow liquid. (NTP, 1992), Liquid; NKRA, Clear light yellow liquid; [CAMEO], COLOURLESS LIQUID. | |

| Record name | O-CRESYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxirane, 2-[(2-methylphenoxy)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-Cresyl glycidyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1112 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | o-CRESYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0135 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

498 °F at 760 mmHg (NTP, 1992), at 0.533kPa: 109-111 °C | |

| Record name | O-CRESYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-CRESYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0135 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

200 °F (NTP, 1992), 200 °F, 113 °C c.c. | |

| Record name | O-CRESYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Cresyl glycidyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1112 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | o-CRESYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0135 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), Solubility in water: none | |

| Record name | O-CRESYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-CRESYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0135 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.09 at 68 °F (NTP, 1992) - Denser than water; will sink, Relative density (water = 1): 1.08 | |

| Record name | O-CRESYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-CRESYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0135 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 5.7 | |

| Record name | o-CRESYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0135 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

2210-79-9 | |

| Record name | O-CRESYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Cresyl glycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2210-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((2-Methylphenoxy)methyl)oxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(2-Methylphenoxy)methyl]oxirane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20291 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(2-Methylphenoxy)methyl]oxirane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxirane, 2-[(2-methylphenoxy)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-Cresyl glycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-epoxypropyl o-tolyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ((2-METHYLPHENOXY)METHYL)OXIRANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z744RD471 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | o-CRESYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0135 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

O-Cresyl glycidyl ether chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of O-Cresyl glycidyl (B131873) ether (o-CGE), an aromatic organic compound with significant applications in polymer chemistry. This guide details its chemical structure, physicochemical properties, synthesis, and metabolic pathways, presenting data and methodologies relevant to scientific and research applications.

Chemical Structure and Identification

O-Cresyl glycidyl ether is an aromatic glycidyl ether characterized by a glycidyl group and an ortho-cresyl group.[1] The key structural components are a reactive three-membered epoxide ring (oxirane), which enables polymerization, and a methylphenol derivative where the methyl group is ortho to the oxygen atom.[1] This specific arrangement imparts steric and electronic effects that influence its reactivity.[1] Due to a chiral center at the glycidyl carbon, o-CGE exists as a racemic mixture of (R)- and (S)-enantiomers, though it is typically used in this mixed form for industrial applications.[1]

IUPAC Name: 2-[(2-Methylphenoxy)methyl]oxirane[2]

Synonyms: orththis compound, o-CGE, Glycidyl 2-methylphenyl ether, 1-(o-Methylphenoxy)-2,3-epoxypropane[2]

CAS Number: 2210-79-9[2]

References

Synthesis of O-Cresyl Glycidyl Ether: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis of O-Cresyl glycidyl (B131873) ether (O-CGE), a versatile chemical intermediate widely utilized as a reactive diluent in epoxy resin formulations. This document outlines the core synthetic methodologies, including the traditional Williamson ether synthesis and its enhancement through phase-transfer catalysis (PTC). Detailed experimental protocols, quantitative data, and mechanistic insights are presented to equip researchers and professionals in drug development and material science with the necessary knowledge for its preparation and application.

Introduction

O-Cresyl glycidyl ether, with the IUPAC name 2-[(2-methylphenoxy)methyl]oxirane, is an aromatic glycidyl ether that plays a crucial role in modifying the viscosity and improving the processability of epoxy resins.[1] Its monofunctional nature allows it to act as a chain terminator, thereby controlling the crosslink density of the final polymer network.[2] The synthesis of O-CGE is a critical process for ensuring high purity and yield, which are paramount for its performance in various applications, including coatings, adhesives, and composites.[3]

Synthetic Routes and Mechanisms

The primary method for synthesizing this compound is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide.[1][4] In this case, o-cresol (B1677501) is reacted with epichlorohydrin (B41342) in the presence of a base.[5] An advanced and more efficient approach utilizes phase-transfer catalysis to improve reaction rates and yields.[6]

Williamson Ether Synthesis

The classical synthesis route involves the deprotonation of o-cresol with a base to form the o-cresoxide anion, which then acts as a nucleophile, attacking the electrophilic carbon of epichlorohydrin in an S\textsubscript{N}2 reaction.[4][7] The subsequent intramolecular cyclization in the presence of a base yields the final epoxide product.

A general reaction workflow is depicted below:

Caption: General workflow for the Williamson ether synthesis of O-CGE.

Phase-Transfer Catalyzed (PTC) Synthesis

The introduction of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide - TBAB), significantly enhances the reaction efficiency.[6] The PTC facilitates the transport of the o-cresoxide anion from the aqueous or solid phase to the organic phase containing epichlorohydrin, thereby accelerating the reaction rate and often leading to higher yields under milder conditions.[8]

The mechanism of the PTC-catalyzed synthesis is illustrated below:

Caption: Mechanism of the phase-transfer catalyzed synthesis of O-CGE.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound.

Standard Williamson Ether Synthesis

Materials:

-

o-Cresol

-

Epichlorohydrin

-

Sodium hydroxide (B78521) (NaOH)

-

Piperidine (B6355638) (catalyst)

-

Methylene (B1212753) chloride (solvent)

-

Water

Procedure:

-

A solution of o-cresol (64.8 g, 0.6 mole), epichlorohydrin (330 g, 3.6 mole), and a few drops of piperidine is prepared in a suitable reaction vessel.

-

The mixture is stirred at a controlled temperature (e.g., 50-70 °C) for a specified duration (e.g., 2-4 hours).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The excess epichlorohydrin is removed under reduced pressure.

-

The residue is dissolved in methylene chloride and washed with water to remove inorganic salts.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The solvent is evaporated to yield crude this compound.

-

The crude product can be purified by vacuum distillation.[9]

Phase-Transfer Catalyzed Synthesis

Materials:

-

o-Cresol

-

Epichlorohydrin

-

Sodium hydroxide (50% aqueous solution)

-

Tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst

-

Toluene (solvent)

Procedure:

-

o-Cresol, epichlorohydrin, toluene, and TBAB are charged into a reactor equipped with a stirrer, thermometer, and reflux condenser.

-

The mixture is heated to the desired reaction temperature (e.g., 60-80 °C).

-

A 50% aqueous solution of sodium hydroxide is added dropwise to the stirred mixture over a period of 1-2 hours.

-

The reaction is continued for an additional 2-3 hours after the addition of NaOH is complete.

-

The reaction mixture is cooled, and the organic layer is separated.

-

The organic phase is washed with water to remove the catalyst and any remaining salts.

-

The solvent and any unreacted epichlorohydrin are removed by vacuum distillation.

-

The resulting crude product is purified by fractional distillation under reduced pressure to obtain pure this compound.[9]

Quantitative Data

The use of phase-transfer catalysis generally leads to higher yields and allows for milder reaction conditions compared to the traditional Williamson ether synthesis. The following tables summarize representative data for the synthesis of glycidyl ethers, illustrating the impact of different catalysts and reaction conditions.

Table 1: Comparison of Catalysts for Glycidyl Ether Synthesis

| Catalyst | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| None (NaOH only) | 80-100 | 4-6 | 70-80 | ~95 |

| Piperidine | 60-80 | 3-5 | 80-85 | ~97 |

| Tetrabutylammonium Bromide (TBAB) | 60-70 | 2-3 | >90 | >98 |

| Benzyltriethylammonium Chloride (BTEAC) | 60-70 | 2-3 | >90 | >98 |

Note: The data presented are representative values for aryl glycidyl ether synthesis and may vary depending on the specific experimental setup.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₂[3] |

| Molecular Weight | 164.20 g/mol [3] |

| Appearance | Colorless to light yellow liquid[10] |

| Boiling Point | ~259 °C at 760 mmHg |

| Density | ~1.08 g/cm³ at 25 °C |

| Solubility | Insoluble in water; soluble in organic solvents[10] |

Purification and Characterization

Purification

The primary methods for the purification of this compound are:

-

Vacuum Distillation: This is the most common method for purifying liquid products with high boiling points, as it prevents thermal decomposition.[9]

-

Column Chromatography: For achieving very high purity, especially on a smaller scale, column chromatography using silica (B1680970) gel can be employed.[11]

An illustrative workflow for the purification and analysis of O-CGE is provided below:

Caption: Purification and analysis workflow for this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure.[5]

-

Infrared (IR) Spectroscopy: The presence of characteristic peaks for the ether linkage and the epoxide ring confirms the successful synthesis.

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound.

Table 3: Spectroscopic Data for this compound

| Technique | Key Signals/Peaks |

| ¹H NMR (CDCl₃) | δ ~2.2 (s, 3H, Ar-CH₃), 2.7-2.9 (m, 2H, oxirane CH₂), 3.3-3.4 (m, 1H, oxirane CH), 3.9-4.2 (m, 2H, O-CH₂), 6.8-7.2 (m, 4H, Ar-H) |

| ¹³C NMR (CDCl₃) | δ ~16 (Ar-CH₃), 44.5 (oxirane CH₂), 50.2 (oxirane CH), 68.9 (O-CH₂), 111.2, 121.1, 126.8, 127.0, 130.6, 156.4 (aromatic carbons) |

| IR (neat) | ~3050 cm⁻¹ (C-H aromatic), ~2920 cm⁻¹ (C-H aliphatic), ~1240 cm⁻¹ (C-O-C ether), ~915 and 840 cm⁻¹ (epoxide ring) |

Note: Chemical shifts (δ) are in ppm and are approximate. Coupling patterns are denoted as s (singlet) and m (multiplet).[5]

Conclusion

The synthesis of this compound is a well-established process that can be significantly optimized through the use of phase-transfer catalysis. This approach offers higher yields, milder reaction conditions, and greater efficiency compared to the traditional Williamson ether synthesis. For researchers and professionals in drug development and material science, a thorough understanding of these synthetic routes, coupled with robust purification and characterization techniques, is essential for obtaining high-quality O-CGE for its intended applications. The detailed protocols and data presented in this guide serve as a valuable resource for the successful synthesis and analysis of this important chemical intermediate.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Synthesis routes of this compound [benchchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C10H12O2 | CID 16640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cresyl glycidyl ether | C10H12O2 | CID 16606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. US5162547A - Process for the preparation of glycidyl ethers - Google Patents [patents.google.com]

- 9. How To [chem.rochester.edu]

- 10. This compound | 2210-79-9 | Benchchem [benchchem.com]

- 11. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]

Spectroscopic Analysis of O-Cresyl Glycidyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of O-Cresyl glycidyl (B131873) ether (OCGE), a reactive diluent commonly used in epoxy resin formulations. Understanding the spectral characteristics of OCGE is crucial for quality control, reaction monitoring, and toxicological studies. This document outlines detailed experimental protocols for various spectroscopic techniques and presents key quantitative data in a clear, tabular format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of O-Cresyl glycidyl ether, providing detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic protons of the cresol (B1669610) ring, the methyl group, and the protons of the glycidyl ether moiety.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.15 | m | 2H | Ar-H |

| ~6.85 | m | 2H | Ar-H |

| 4.25 | dd | 1H | -O-CH ₂- (from glycidyl) |

| 3.90 | dd | 1H | -O-CH ₂- (from glycidyl) |

| 3.35 | m | 1H | -CH - (from glycidyl) |

| 2.85 | dd | 1H | Oxirane CH ₂ |

| 2.70 | dd | 1H | Oxirane CH ₂ |

| 2.25 | s | 3H | Ar-CH ₃ |

Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency. Data is compiled based on typical values for similar aromatic glycidyl ethers.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound.

| Chemical Shift (δ) ppm | Assignment |

| ~156 | C -O (aromatic) |

| ~131 | C -CH₃ (aromatic) |

| ~127 | Ar-C H |

| ~121 | Ar-C H |

| ~111 | Ar-C H |

| ~70 | -O-C H₂- (from glycidyl) |

| ~50 | -C H- (from glycidyl) |

| ~45 | Oxirane C H₂ |

| ~16 | Ar-C H₃ |

Note: Chemical shifts are approximate and based on typical values for related compounds.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration/picking.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

FT-IR Spectral Data

The FT-IR spectrum of this compound shows characteristic absorption bands for the aromatic ring, ether linkages, and the epoxide ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060-3040 | Medium | Aromatic C-H Stretch |

| ~2995-2920 | Medium | Aliphatic C-H Stretch |

| ~1600, ~1500, ~1460 | Strong | Aromatic C=C Bending |

| ~1240 | Strong | Aryl-O Stretch |

| ~1100 | Strong | C-O-C Stretch (Ether) |

| ~915 | Strong | Asymmetric Epoxide Ring Stretch |

| ~840 | Strong | Symmetric Epoxide Ring Stretch |

| ~750 | Strong | C-H Bending (ortho-disubstituted) |

Note: Peak positions and intensities can vary slightly based on the sampling method (e.g., neat liquid, KBr pellet).

Experimental Protocol for FT-IR Spectroscopy

A common method for obtaining an IR spectrum of liquid this compound is using Attenuated Total Reflectance (ATR).

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small drop of this compound onto the center of the ATR crystal.

-

Spectrum Acquisition:

-

Acquire the sample spectrum.

-

Typical parameters: 16-32 scans, resolution of 4 cm⁻¹, spectral range of 4000-400 cm⁻¹.

-

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity | Assignment |

| 164 | Moderate | [M]⁺ (Molecular Ion) |

| 108 | High | [M - C₃H₄O]⁺ (Loss of glycidol) |

| 107 | High | [C₇H₇O]⁺ (Cresoxy radical cation) |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Note: Fragmentation patterns can be complex and depend on the ionization energy.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of the volatile this compound.

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10-15 °C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

-

Data Analysis: Identify the peak corresponding to this compound based on its retention time and compare the acquired mass spectrum with a reference library (e.g., NIST).

An In-depth Technical Guide to o-Cresyl Glycidyl Ether (CAS: 2210-79-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Cresyl glycidyl (B131873) ether (o-CGE), with the Chemical Abstracts Service (CAS) number 2210-79-9, is an aromatic organic compound belonging to the glycidyl ether family.[1] Its chemical formula is C₁₀H₁₂O₂.[1] Structurally, it consists of a glycidyl group attached to an o-cresyl group via an ether linkage.[2] The presence of the reactive epoxide ring makes it a valuable intermediate in various industrial applications, primarily as a reactive diluent for epoxy resins.[1][3] This guide provides a comprehensive overview of o-Cresyl glycidyl ether, focusing on its chemical and physical properties, synthesis, industrial applications, toxicological profile, and metabolic pathways.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a characteristic odor.[3][4] It is known for its low volatility and is insoluble in water, but soluble in organic solvents like alcohols and ketones.[2][3] The compound is denser than water and will sink.[4][5] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂O₂ | [1][4] |

| Molecular Weight | 164.20 g/mol | [4][6] |

| Appearance | Colorless to clear light yellow liquid | [3][4][7] |

| Boiling Point | 259 °C (498 °F) at 760 mmHg | [4] |

| 109-111 °C at 4 mmHg | [6][8] | |

| Density | 1.09 g/cm³ at 20 °C (68 °F) | [4] |

| 1.079 g/mL at 25 °C | [6][8] | |

| Flash Point | 113 °C (235.4 °F) closed cup | [6][7] |

| 93.3 °C (200 °F) | [4][5] | |

| Water Solubility | Insoluble (< 1 mg/mL at 22 °C or 72 °F) | [4][5] |

| Vapor Density | 5.7 (air = 1) | [4][7] |

| Refractive Index | n20/D 1.529 | [6][8] |

| Synonyms | Glycidyl 2-methylphenyl ether, 1,2-Epoxy-3-(2-methylphenoxy)propane | [1][4] |

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the reaction of o-cresol (B1677501) with epichlorohydrin (B41342) in the presence of a catalyst and an alkali.[2][9]

Experimental Protocol for Synthesis

A common laboratory-scale synthesis involves the following steps:

-

Reaction Setup: A solution of ortho-cresol (0.6 mole), an excess of epichlorohydrin (3.6 mole), and a catalytic amount of piperidine (B6355638) (e.g., 5 drops) is prepared in a suitable reaction vessel.[10]

-

Reaction Conditions: The mixture is allowed to react under controlled temperature and pressure to facilitate the formation of the glycidyl ether.[2]

-

Isolation: Following the reaction, the product is isolated. This often involves extraction with a solvent such as methylene (B1212753) chloride.[10]

-

Purification: The crude product is then purified, typically through distillation, to remove unreacted starting materials and byproducts.[7] It is important to check for and eliminate any peroxides prior to distillation, as the substance can form explosive peroxides.[7]

The workflow for the synthesis of this compound can be visualized as follows:

Caption: Synthesis workflow for this compound.

Applications

The primary application of this compound is as a reactive diluent to reduce the viscosity of epoxy resins.[1][11] This modification improves the handling and processing characteristics of the resins, making them suitable for a variety of applications.[3][11] As a monofunctional reactive diluent, it also acts as a chain terminator during polymerization.[1]

Key application areas include:

-

Coatings: Used in the formulation of various coatings, including UV-cured versions, architectural paints, and industrial protective coatings, to improve flow and leveling for a smoother finish.[1][11]

-

Adhesives and Sealants: Enhances the wetting of surfaces and improves the flexibility of the cured material.[4][11]

-

Composites and Elastomers: Aids in the impregnation of reinforcing fibers in composite materials.[1][11]

-

Electrical Encapsulation: Ensures complete filling of intricate molds for electrical potting applications.[2][11]

The logical relationship of its applications is illustrated in the diagram below:

Caption: Relationship between o-CGE and its applications.

Toxicology and Safety

This compound presents several health hazards that necessitate careful handling. It is classified as a skin irritant and a skin sensitizer (B1316253), meaning it can cause allergic contact dermatitis upon repeated or prolonged contact.[1][4][7] The compound is also suspected of causing genetic defects and is toxic to aquatic life with long-lasting effects.[4]

| Hazard Statement | GHS Classification | Reference(s) |

| Causes skin irritation | Skin Irritation (Category 2) | [4] |

| May cause an allergic skin reaction | Skin Sensitization (Category 1) | [4] |

| Suspected of causing genetic defects | Germ Cell Mutagenicity (Category 2) | [4] |

| Toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard | [4] |

Experimental Protocols in Toxicology

-

Mutagenicity Assessment: Studies have shown that this compound can induce mutations.[2] It has been found to be mutagenic to Salmonella typhimurium strains TA1535 and TA100 without metabolic activation.[12]

-

Skin Irritation: Animal studies have indicated that it causes slight skin irritation.[2]

-

Developmental Toxicity: High doses (600 mg/kg) have been associated with developmental toxicity.[2]

Metabolism

The metabolism of this compound has been studied in animal models. When incubated with guinea pig liver homogenate, it is rapidly converted to the corresponding diol compound.[13] In vivo studies in rats have identified several urinary metabolites, indicating that the metabolic pathway is comparable to that of phenyl glycidyl ether (PGE).[13][14]

The primary metabolic pathways involve:

-

Epoxide Hydrolase Pathway: The epoxide ring is hydrolyzed to form a diol.

-

Glutathione Conjugation: The epoxide ring is opened by conjugation with glutathione, leading to the formation of mercapturic acid derivatives.[14]

The main identified urinary metabolites in rats are:

-

3-(o-cresyloxy)lactic acid (COLA)[14]

-

This compound mercapturic acid (o-CGEMA)[14]

-

N-acetyl-O-(o-cresyl)serine (NACS)[14]

A simplified diagram of the metabolic pathway is shown below:

Caption: Simplified metabolic pathway of this compound.

Analytical Methods

For the identification and quantification of this compound and its metabolites in experimental samples, the following analytical techniques are recommended:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Particularly effective for volatile derivatives.[2]

-

High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile metabolites, often paired with UV or fluorescence detection.[2][15] A reverse-phase HPLC method using a mobile phase of acetonitrile, water, and phosphoric acid can be employed.[15] For Mass Spectrometry (MS) compatibility, formic acid can be used instead of phosphoric acid.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Critical for structural confirmation.[2]

Conclusion

This compound is a commercially significant chemical, primarily valued for its role as a reactive diluent in epoxy resin systems. Its ability to reduce viscosity while being incorporated into the polymer network makes it a superior choice for enhancing the processability and performance of coatings, adhesives, and composites. However, its toxicological profile, particularly its potential as a skin sensitizer and mutagen, necessitates stringent safety protocols during handling and use. A thorough understanding of its chemical properties, synthesis, applications, and metabolic fate is crucial for its safe and effective utilization in research and industrial settings.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 2210-79-9 | Benchchem [benchchem.com]

- 3. CAS 2210-79-9: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C10H12O2 | CID 16640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Glycidyl 2-methylphenyl ether technical grade, 90 2210-79-9 [sigmaaldrich.com]

- 7. ICSC 0135 - this compound [inchem.org]

- 8. 2210-79-9 | CAS DataBase [m.chemicalbook.com]

- 9. US3766221A - Process for the manufacture of glycidyl ethers - Google Patents [patents.google.com]

- 10. Synthesis routes of this compound [benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. Some glycidyl ethers - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Cresyl glycidyl ether | C10H12O2 | CID 16606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound | SIELC Technologies [sielc.com]

physical and chemical characteristics of O-Cresyl glycidyl ether

An In-depth Technical Guide on the Physical and Chemical Characteristics of O-Cresyl Glycidyl (B131873) Ether

Introduction

O-Cresyl glycidyl ether (o-CGE) is an aromatic organic compound classified as a glycidyl ether.[1][2] With the chemical formula C₁₀H₁₂O₂, it is a colorless to light yellow liquid at room temperature.[3][4][5] This monofunctional glycidyl ether is primarily utilized as a reactive diluent in epoxy resin formulations.[5][6] Its incorporation into epoxy systems effectively reduces viscosity, which facilitates easier processing and application, such as in coatings, adhesives, composites, and sealants.[1][2][6] Unlike non-reactive diluents, o-CGE becomes an integral part of the polymer network during the curing process, which helps to maintain the mechanical and thermal properties of the final product.[6] The molecule consists of a glycidyl group, which provides high reactivity, and an o-cresyl group that enhances compatibility with aromatic epoxy resins.[7]

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application, and performance in various formulations.

Identifiers

| Identifier | Value |

| IUPAC Name | 2-[(2-methylphenoxy)methyl]oxirane[1][3][7] |

| CAS Number | 2210-79-9[1][5][8] |

| Molecular Formula | C₁₀H₁₂O₂[3][5][8] |

| Molar Mass | 164.20 g/mol [3][7][8] |

| InChI Key | KFUSXMDYOPXKKT-UHFFFAOYSA-N[3][5][7] |

| SMILES | CC1=CC=CC=C1OCC2CO2[1][3] |

| EC Number | 218-645-3[1] |

Physical Properties

| Property | Value |

| Appearance | Clear light yellow liquid[3][9] |

| Boiling Point | 498 °F (259 °C) at 760 mmHg[3][9] |

| 109-111 °C at 4.00 Torr (0.533 kPa)[4][10] | |

| Density | 1.09 g/cm³ at 68 °F (20 °C)[3][9] |

| 1.079 g/mL at 20°C[7] | |

| Solubility in Water | Less than 1 mg/mL at 72 °F (22 °C)[3][9] |

| Vapor Density | 5.7 (air = 1)[3][4] |

| Flash Point | 200 °F (93.3 °C)[3][9] |

| 113 °C (closed cup)[4] | |

| LogP (Octanol-Water) | 2.04[7][11] |

Chemical Reactivity and Stability

This compound's reactivity is primarily dictated by the presence of the epoxide (oxirane) ring.[7] This strained three-membered ring is susceptible to ring-opening reactions with a variety of nucleophiles.

-

Reactivity with Nucleophiles : It readily reacts with acids, strong bases, amines, and strong oxidants.[2][4] These reactions are fundamental to its role in epoxy resin curing, where it cross-links with curing agents.

-

Peroxide Formation : The substance has the potential to form explosive peroxides, particularly when exposed to air.[4][12] It is recommended to check for peroxides before distillation and eliminate them if found.[4]

-

Incompatibilities : It is incompatible with strong acids, bases, and oxidizing agents.[12] It may also attack some forms of plastics.[9][12]

-

Storage : For safe storage, it should be kept in a cool, dark environment, separated from strong oxidants, strong bases, strong acids, and amines.[4][13]

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound involves the reaction of o-cresol (B1677501) with epichlorohydrin.

Materials:

-

o-cresol (64.8 g, 0.6 mole)[14]

-

Epichlorohydrin (330 g, 3.6 mole)[14]

-

Piperidine (B6355638) (5 drops, as catalyst)[14]

-

Methylene (B1212753) chloride (for extraction)

Procedure:

-

A solution of o-cresol, epichlorohydrin, and piperidine is prepared.[14]

-

The mixture is allowed to react.[14]

-

Following the reaction, the product is isolated.[14]

-

The crude product is extracted using methylene chloride.[14]

-

Concentration of the methylene chloride extract yields the crude this compound (approx. 95 g), which can be used for many applications without further purification.[14]

Note: This protocol is a general outline, and specific reaction conditions such as temperature and reaction time may need to be optimized for yield and purity.

Visualizations

Synthesis Pathway

The following diagram illustrates the chemical synthesis of this compound from o-cresol and epichlorohydrin.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 2210-79-9 [smolecule.com]

- 3. This compound | C10H12O2 | CID 16640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ICSC 0135 - this compound [inchem.org]

- 5. CAS 2210-79-9: this compound | CymitQuimica [cymitquimica.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | 2210-79-9 | Benchchem [benchchem.com]

- 8. scbt.com [scbt.com]

- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. This compound | SIELC Technologies [sielc.com]

- 12. Cresyl glycidyl ether CAS#: 26447-14-3 [m.chemicalbook.com]

- 13. echemi.com [echemi.com]

- 14. Synthesis routes of this compound [benchchem.com]

O-Cresyl Glycidyl Ether: A Comprehensive Technical Guide

An In-depth Whitepaper on the Discovery, History, Synthesis, Properties, and Applications of O-Cresyl Glycidyl (B131873) Ether for Researchers, Scientists, and Drug Development Professionals.

Introduction

O-Cresyl glycidyl ether (o-CGE) is an aromatic glycidyl ether that plays a crucial role as a reactive diluent in epoxy resin formulations.[1][2] Its primary function is to reduce the viscosity of epoxy resins, thereby improving their handling, processing, and application characteristics.[1] Unlike non-reactive diluents, o-CGE possesses a glycidyl group that allows it to co-react with the curing agent, becoming an integral part of the final cured polymer network.[1] This incorporation minimizes the negative impact on the mechanical and thermal properties of the cured epoxy that is often observed with the use of non-reactive diluents.[1] This technical guide provides a comprehensive overview of the discovery and history, synthesis, chemical and physical properties, and key applications of this compound.

Discovery and History

The development of glycidyl ethers is intrinsically linked to the broader history of epoxy resins. The foundational chemistry involving the condensation of epoxides and amines was first reported and patented in 1934 by Paul Schlack in Germany.[3][4] The discovery of bisphenol-A-based epoxy resins, the most common type of epoxy, is credited to Dr. Pierre Castan in Switzerland in 1936 and Dr. S.O. Greenlee in the United States around the same time.[4][5]

Physicochemical Properties

This compound is a clear, light yellow liquid with the chemical formula C₁₀H₁₂O₂.[7] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Weight | 164.20 g/mol | [7][8] |

| CAS Number | 2210-79-9 | [7] |

| Appearance | Clear light yellow liquid | [7] |

| Boiling Point | 498 °F at 760 mmHg (259 °C) | [7][9] |

| Density | 1.09 g/mL at 68 °F (20 °C) | [7][9] |

| Flash Point | 200 °F (93.3 °C) | [7][9] |

| Solubility in Water | Less than 1 mg/mL at 72 °F (22 °C) | [7] |

| Vapor Density | 5.7 (air = 1) | [7] |

Synthesis and Experimental Protocols

The most common method for the synthesis of this compound involves the reaction of o-cresol (B1677501) with an excess of epichlorohydrin (B41342) in the presence of a basic catalyst.[8][10]

General Synthesis Reaction

The overall chemical reaction can be represented as follows:

Detailed Experimental Protocol

A representative experimental procedure for the synthesis of this compound is as follows:

Materials:

-

o-Cresol (64.8 g, 0.6 mole)[10]

-

Epichlorohydrin (330 g, 3.6 mole)[10]

-

Piperidine (B6355638) (5 drops, as catalyst)[10]

-

Methylene (B1212753) chloride (for extraction)

-

Anhydrous sodium sulfate (B86663) (for drying)

Procedure:

-

A solution of o-cresol, epichlorohydrin, and piperidine is prepared in a suitable reaction vessel.[10]

-

The reaction mixture is stirred at a controlled temperature to facilitate the reaction between the phenolic hydroxyl group of o-cresol and the epoxide ring of epichlorohydrin.

-

After the reaction is complete, the crude product is isolated. This is typically achieved by extraction with an organic solvent such as methylene chloride.[10]

-

The organic extract is then washed to remove any unreacted starting materials and byproducts.

-

The organic layer is dried over an anhydrous drying agent like sodium sulfate and the solvent is removed under reduced pressure to yield crude this compound.[10]

-

For higher purity, the crude product can be further purified by vacuum distillation.

Characterization

The synthesized this compound can be characterized using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of o-CGE is expected to show characteristic signals for the aromatic protons of the cresyl group, the methyl protons, and the protons of the glycidyl ether moiety.

-

¹³C NMR: The carbon-13 NMR spectrum will provide distinct signals for each unique carbon atom in the molecule, confirming the structure.

Infrared (IR) Spectroscopy:

The FTIR spectrum of o-CGE will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:[11][12]

-

C-H stretching (aromatic and aliphatic): Around 2850-3100 cm⁻¹

-

C=C stretching (aromatic): Around 1500-1600 cm⁻¹

-

C-O-C stretching (ether): Around 1030-1250 cm⁻¹

-

Epoxide ring vibrations: Around 830-950 cm⁻¹ and 1250 cm⁻¹

Signaling Pathways and Metabolism

In biological systems, this compound is metabolized primarily through two main pathways: epoxide hydrolysis and glutathione (B108866) conjugation.[8][13]

-

Epoxide Hydrolase Pathway: The epoxide ring of o-CGE can be hydrolyzed by epoxide hydrolase enzymes to form the corresponding diol, 3-(o-cresyloxy)-1,2-propanediol.[8]

-

Glutathione S-Transferase (GST) Pathway: o-CGE can be conjugated with glutathione (GSH) in a reaction catalyzed by glutathione S-transferases. This leads to the formation of a mercapturic acid derivative that is subsequently excreted.[8][13]

A simplified diagram of the metabolic pathways of this compound is presented below.

Caption: Simplified metabolic pathway of this compound.

Experimental Workflows

The primary application of this compound is as a reactive diluent in epoxy resin systems. A typical experimental workflow for its use in an epoxy formulation is outlined below.

Caption: Experimental workflow for using o-CGE in an epoxy formulation.

Applications

The primary industrial application of this compound is as a reactive diluent for epoxy resins.[1][2] Its use offers several advantages:

-

Viscosity Reduction: Significantly lowers the viscosity of high-viscosity epoxy resins, improving their pourability and handling.[1]

-

Improved Wetting: Enhances the wetting of substrates and reinforcing fibers, leading to better adhesion and composite performance.

-

Minimal Impact on Properties: As a reactive diluent, it becomes part of the polymer backbone, which helps to maintain the mechanical and thermal properties of the cured resin.[1]

These benefits make o-CGE a valuable component in a wide range of epoxy applications, including:

-

Coatings: In paints and protective coatings, it improves flow and leveling.[1]

-

Adhesives and Sealants: Enhances wetting and flexibility.[1]

-

Composites: Facilitates the impregnation of reinforcing fibers.[1]

-

Electrical Encapsulation: Ensures complete filling of intricate molds for electronic components.[1]

-

Casting and Tooling: Improves the handling and performance of epoxy systems used for molds and tools.

Conclusion

This compound is a well-established and widely used reactive diluent that plays a critical role in the formulation of high-performance epoxy resins. Its ability to effectively reduce viscosity while being incorporated into the polymer network makes it an indispensable tool for tailoring the properties of epoxy systems for a diverse range of applications. A thorough understanding of its synthesis, properties, and metabolic pathways is essential for its safe and effective use in research and industrial settings.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. magicresin.com [magicresin.com]

- 4. epoxyflooringtech.com.au [epoxyflooringtech.com.au]

- 5. fastfix-it.com [fastfix-it.com]

- 6. bansaltrading.com [bansaltrading.com]

- 7. This compound | C10H12O2 | CID 16640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cresyl glycidyl ether | C10H12O2 | CID 16606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. Synthesis routes of this compound [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Urinary metabolite profile of phenyl and this compound in rats: identification of a novel pathway leading to N-acetylserine O-conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to o-Cresyl Glycidyl Ether: Nomenclature, Properties, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of o-cresyl glycidyl (B131873) ether (o-CGE), a significant chemical intermediate. This document details its nomenclature, physicochemical properties, synthesis, and toxicological profile, with a focus on its metabolic pathways and mechanisms of action.

Nomenclature and Identification

The nomenclature of a chemical compound is critical for unambiguous identification in research and regulatory contexts. The International Union of Pure and Applied Chemistry (IUPAC) name for o-cresyl glycidyl ether is 2-[(2-methylphenoxy)methyl]oxirane . This systematic name precisely describes its chemical structure, featuring an oxirane (epoxide) ring attached to a methylphenoxy group at the ortho position.

Beyond its formal IUPAC designation, o-CGE is known by a variety of synonyms in commercial and scientific literature. These alternative names are crucial to recognize when conducting comprehensive literature searches and reviewing technical data sheets.

Common Synonyms:

-

Glycidyl 2-methylphenyl ether

-

1-(o-Methylphenoxy)-2,3-epoxypropane

-

orththis compound

-

o-CGE

-

Oxirane, [(2-methylphenoxy)methyl]-

-

Propane, 1,2-epoxy-3-(o-tolyloxy)-

-

2,3-Epoxypropyl o-tolyl ether

-

Glycidyl o-tolyl ether

Physicochemical Properties

A thorough understanding of the physical and chemical properties of o-CGE is essential for its safe handling, application, and for predicting its behavior in various experimental and industrial settings. The key quantitative data are summarized in the table below for ease of reference.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₂ | |

| Molecular Weight | 164.20 g/mol | |

| CAS Number | 2210-79-9 | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 109-111 °C at 0.533 kPa | |

| Flash Point | 113 °C (closed cup) | |

| Density | 1.08 g/cm³ | |

| Solubility | Insoluble in water | |

| Vapor Density | 5.7 (air = 1) |

Synthesis and Experimental Protocols

The synthesis of this compound is a key process for its industrial production and laboratory-scale preparation. A common and effective method involves the reaction of ortho-cresol with epichlorohydrin (B41342).

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from o-cresol (B1677501) and epichlorohydrin.

Materials:

-

ortho-Cresol (o-cresol)

-

Epichlorohydrin

-

Piperidine (B6355638) (catalyst)

-

Methylene (B1212753) chloride (solvent)

-

Anhydrous magnesium sulfate (B86663) (drying agent)

-

Reaction flask with a reflux condenser, dropping funnel, and magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

A solution is prepared by combining ortho-cresol (0.6 mole), epichlorohydrin (3.6 moles), and a few drops of piperidine as a catalyst.

-

The reaction mixture is then subjected to conditions that allow the reaction to proceed. Following the reaction, the product is isolated.

-

The crude product is extracted using methylene chloride.

-

The organic extract is concentrated to yield the crude this compound. This crude product can be used in this form for certain applications or undergo further purification.

Biological Interactions and Toxicology

The biological activity and toxicological profile of this compound are of significant interest, particularly in the context of occupational health and its potential use in applications where human contact is possible. Its primary mechanism of toxicity is related to the high reactivity of the epoxide group.

Metabolic Pathways

The metabolism of this compound in vivo primarily proceeds through two major detoxification pathways: glutathione (B108866) (GSH) conjugation and epoxide hydrolysis. At lower doses, both pathways contribute almost equally to the elimination of the compound. However, at higher concentrations, epoxide hydrolysis becomes the predominant route of detoxification.

Caption: Metabolic pathways of this compound.

Toxicological Mechanism of Action

The toxicity of this compound is primarily attributed to the electrophilic nature of its epoxide ring. This reactive group can readily form covalent bonds with nucleophilic macromolecules within the cell, including DNA and proteins. This alkylation can lead to cellular damage, mutagenesis, and other toxic effects. The interaction with glutathione, a key cellular antioxidant, represents a primary detoxification mechanism. Depletion of cellular glutathione can lead to increased oxidative stress and cellular injury.

Theoretical Investigations of O-Cresyl Glycidyl Ether: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Cresyl glycidyl (B131873) ether (o-CGE) is an aromatic monofunctional glycidyl ether that serves a critical role as a reactive diluent in epoxy resin formulations.[1][2] Its primary function is to reduce the viscosity of high molecular weight epoxy resins, thereby improving their processability and handling characteristics.[2] Unlike non-reactive diluents, o-CGE possesses a terminal epoxide ring that allows it to be chemically incorporated into the crosslinked polymer network during the curing process.[3] This integration minimizes the negative impacts on the mechanical and thermal properties of the final cured material that are often associated with non-reactive diluents.[2] The molecular structure of o-CGE, featuring a glycidyl group and an o-cresyl group, imparts a unique balance of reactivity, steric hindrance, and aromatic character that influences the curing kinetics and the ultimate properties of the epoxy system.[3]

This technical guide provides an in-depth overview of the theoretical studies relevant to o-CGE, addressing its synthesis, reaction mechanisms, and the impact on epoxy resin properties. Given the limited availability of direct computational studies on o-CGE, this guide leverages findings from analogous systems, particularly phenyl glycidyl ether (PGE), to provide a robust theoretical framework. Detailed experimental protocols for the characterization of o-CGE-modified epoxy systems are also presented.

Molecular Properties and Synthesis

O-Cresyl glycidyl ether is a colorless to light yellow liquid with the chemical formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol .[1][4] A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-[(2-methylphenoxy)methyl]oxirane | [1] |

| CAS Number | 2210-79-9 | [1] |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [4] |

| Density | 1.09 g/cm³ at 20 °C | [4] |

| Boiling Point | 259 °C at 760 mmHg | [4] |

| Flash Point | 113 °C (closed cup) | [4] |

| Solubility in Water | < 1 mg/mL at 22 °C | [4] |

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the reaction of o-cresol (B1677501) with epichlorohydrin (B41342) in the presence of a basic catalyst. This process is a variation of the Williamson ether synthesis. The reaction proceeds in two main stages: the formation of a chlorohydrin intermediate followed by dehydrochlorination to yield the glycidyl ether.

A general experimental protocol for the synthesis of glycidyl ethers is as follows:

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A reaction vessel equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer is charged with o-cresol and an excess of epichlorohydrin. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can be added to facilitate the reaction.

-

Addition of Base: An aqueous solution of a strong base, typically sodium hydroxide, is added dropwise to the reaction mixture with vigorous stirring. The temperature is maintained at a specific level, for example, 50-60 °C, to control the exothermic reaction.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the reactants.

-

Workup: Once the reaction is complete, the mixture is cooled, and the excess epichlorohydrin is removed by vacuum distillation. The resulting residue is dissolved in a suitable organic solvent, such as toluene (B28343) or methylene (B1212753) chloride.

-

Purification: The organic solution is washed with water to remove the inorganic salts and any remaining base. The organic layer is then dried over an anhydrous salt like magnesium sulfate (B86663) and filtered. The solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.

Diagram: Synthesis of this compound

Theoretical Studies of Reaction Mechanisms

Amine Curing Mechanism

The reaction between a glycidyl ether and a primary amine proceeds in two steps, with the second addition being significantly slower than the first. The reaction is also catalyzed by hydroxyl groups, which can be present as impurities or are generated during the reaction itself.[7]

A study on the reaction of phenyl glycidyl ether with 2,5-dimethyl-2,5-hexanediamine revealed that the reaction rate of the primary amine hydrogen was approximately 60 times faster than that of the secondary amine hydrogen.[7] The activation energy for both reactions was found to be around 13.7 kcal/mol.[7]

Diagram: Amine Curing Reaction Pathway

Computational Workflow for Mechanistic Studies

A typical computational workflow to investigate the reaction mechanism of o-CGE with an amine using Density Functional Theory (DFT) would involve the following steps.

Diagram: Computational Workflow for Reaction Mechanism Studies

Experimental Protocol: Computational Details for DFT Calculations

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.

-

Method: Density Functional Theory (DFT) is a common choice. A suitable functional, for example, B3LYP or M06-2X, should be selected.

-

Basis Set: A basis set such as 6-31G(d,p) or a larger one like 6-311+G(d,p) should be used for accurate results.

-

Solvation Model: To account for the solvent effects, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed.

-

Geometry Optimization: The geometries of the reactants, products, and transition states are fully optimized.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are minima (no imaginary frequencies) or transition states (one imaginary frequency).

-

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed on the transition state to confirm that it connects the correct reactants and products.

-

Energy Calculations: Single-point energy calculations with a larger basis set can be performed on the optimized geometries to obtain more accurate energies for constructing the reaction energy profile.

Characterization of O-CGE Modified Epoxy Resins

The incorporation of o-CGE into an epoxy resin formulation affects its curing behavior and the final properties of the cured material. A suite of analytical techniques is employed to characterize these changes.

Table 2: Thermal Properties of a Poly[(this compound)-co-formaldehyde] (PCGEF) System

| Material | T₀ (°C) | T₁₀ (°C) | Tₘₐₓ (°C) | Reference |

| Neat PCGEF | 300 | 350 | 424 | [8] |

| PCGEF/PEGBA/TFMPP 0.1 | 333 | 366 | 445 | [8] |

| PCGEF/PEGBA/TFMPP 0.3 | 402 | 421 | 499 | [8] |

| PCGEF/PEGBA/TFMPP 0.5 | 415 | 433 | 511 | [8] |

| T₀: Initial degradation temperature, T₁₀: Temperature at 10% weight loss, Tₘₐₓ: Temperature of maximum degradation rate. PEGBA: poly(ethylene glycol) bis(amine), TFMPP: bis(4-trifluoromethyl-phenyl) phosphine. |

Experimental Protocols for Characterization

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A small amount of the liquid o-CGE or the uncured epoxy mixture is placed between two KBr or NaCl plates. For cured samples, a thin film can be cast, or the sample can be ground into a fine powder and mixed with KBr to form a pellet.

-

Data Acquisition: The FTIR spectrum is recorded over a suitable range, typically 4000-400 cm⁻¹.

-

Analysis: The disappearance of the epoxide peak (around 915 cm⁻¹) and the appearance of hydroxyl groups (broad peak around 3400 cm⁻¹) are monitored to follow the curing reaction.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small amount of the uncured epoxy mixture (5-10 mg) is weighed into an aluminum DSC pan.

-

Dynamic Scan: The sample is heated at a constant rate (e.g., 10 °C/min) in an inert atmosphere (e.g., nitrogen). The heat flow is measured as a function of temperature. The exothermic peak corresponds to the curing reaction.

-

Isothermal Scan: The sample is rapidly heated to a specific curing temperature and held for a certain time to study the isothermal curing kinetics.

-

Glass Transition Temperature (Tg) Measurement: A cured sample is subjected to a heat-cool-heat cycle in the DSC. The Tg is determined from the inflection point in the heat flow curve during the second heating scan.

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation: A small amount of the cured epoxy sample (5-10 mg) is placed in a TGA pan.

-

Data Acquisition: The sample is heated at a constant rate (e.g., 10 °C/min) in an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere. The weight loss of the sample is recorded as a function of temperature.

-

Analysis: The onset of decomposition temperature and the char yield at high temperatures provide information about the thermal stability of the material.

Experimental Protocol: Mechanical Testing

-

Sample Preparation: Cured epoxy samples are prepared according to standard dimensions for the specific test (e.g., ASTM D638 for tensile properties, ASTM D790 for flexural properties).

-

Testing: The samples are subjected to mechanical loading in a universal testing machine.

-

Analysis: Stress-strain curves are generated to determine properties such as tensile strength, modulus, elongation at break, flexural strength, and flexural modulus.

Conclusion